6-Ethoxy-2,3-difluorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-2,3-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFFKGUXHHUHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Ethoxy 2,3 Difluorobenzaldehyde
Established Synthetic Routes to 6-Ethoxy-2,3-difluorobenzaldehyde
The synthesis of this compound, a valuable intermediate in medicinal and materials chemistry, is predicated on the strategic introduction of the formyl and ethoxy groups onto a difluorinated benzene (B151609) core. The established methodologies primarily revolve around the manipulation of difluorobenzene derivatives, employing organometallic intermediates and nucleophilic substitution reactions.
Approaches Involving Difluorobenzene Derivatives and Ethylating Agents
A prevalent strategy for the synthesis of this compound commences with a difluorobenzene precursor, which is first formylated and then subjected to ethylation. One common pathway begins with the ortho-lithiation of 1,2-difluorobenzene (B135520). Treatment of 1,2-difluorobenzene with a strong base, such as n-butyllithium, at low temperatures directs the deprotonation to the position adjacent to a fluorine atom. The resulting aryllithium species is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to yield 2,3-difluorobenzaldehyde.
Subsequent conversion to the target compound can be achieved through a nucleophilic aromatic substitution reaction. For instance, starting with a related precursor, 2,3-difluoro-6-nitrobenzaldehyde, the nitro group can be displaced by an ethoxide source, such as sodium ethoxide, to introduce the ethoxy group at the 6-position. This reaction is facilitated by the electron-withdrawing nature of the adjacent formyl and fluoro substituents, which activate the aromatic ring towards nucleophilic attack.
An alternative, more direct approach involves the ortho-lithiation of 1-ethoxy-2,3-difluorobenzene. In this scenario, the ethoxy group directs the lithiation to the adjacent ortho position (C6). Subsequent formylation of this organometallic intermediate with DMF directly affords this compound. This method offers a more convergent synthetic route.
| Starting Material | Reagents | Key Intermediate | Product |
| 1,2-Difluorobenzene | 1. n-BuLi, THF, -78 °C 2. DMF | 2,3-Difluorophenyllithium | 2,3-Difluorobenzaldehyde |
| 2,3-Difluoro-6-nitrobenzaldehyde | NaOEt, EtOH | - | This compound |
| 1-Ethoxy-2,3-difluorobenzene | 1. n-BuLi, THF, -78 °C 2. DMF | 6-Ethoxy-2,3-difluorophenyllithium | This compound |
Derivatization Strategies and Reaction Pathways Utilizing this compound
The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. Its utility is particularly pronounced in condensation reactions, where it acts as an electrophilic partner to generate diverse heterocyclic and acyclic scaffolds.
Condensation Reactions for Scaffold Construction
The Biginelli reaction, a one-pot multicomponent condensation, provides an efficient route to dihydropyrimidinones and their thio-analogs, which are of significant interest in medicinal chemistry. In this reaction, this compound is condensed with a β-ketoester, such as ethyl acetoacetate, and urea (B33335) or thiourea, typically under acidic catalysis. wikipedia.orgnih.govresearchgate.net The reaction proceeds through an initial condensation between the aldehyde and urea to form an N-acylimine intermediate, which then undergoes addition by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidinone ring system. The presence of the fluorinated ethoxy-substituted phenyl ring at the 4-position of the resulting heterocycle can significantly influence its biological activity.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Scaffold |
| This compound | Ethyl acetoacetate | Urea | Acid (e.g., HCl, p-TsOH) | 4-(6-Ethoxy-2,3-difluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |
| This compound | Ethyl acetoacetate | Thiourea | Acid (e.g., HCl, p-TsOH) | 4-(6-Ethoxy-2,3-difluorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione |
This compound is a key starting material for the synthesis of oxazole (B20620) derivatives, often through the van Leusen oxazole synthesis. nih.govmdpi.comorganic-chemistry.org This reaction involves the condensation of the aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. The reaction proceeds via the initial formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. The resulting 5-(6-Ethoxy-2,3-difluorophenyl)oxazole can be further functionalized, serving as a building block for more complex molecules.
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | 5-(6-Ethoxy-2,3-difluorophenyl)oxazole |
Beyond these specific named reactions, this compound readily participates in a variety of other classical condensation reactions characteristic of aromatic aldehydes. These include, but are not limited to, the Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetic esters, and the Wittig reaction with phosphorus ylides to form substituted alkenes. These transformations provide access to a broad range of functionalized derivatives with potential applications in materials science and drug discovery. The electron-withdrawing fluorine atoms can influence the reactivity of the aldehyde and the properties of the resulting products.
Reductive Amination to Form Benzylamine (B48309) Analogues
Reductive amination of this compound is a key transformation for the synthesis of corresponding benzylamine analogues. This reaction typically proceeds via the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent and reaction conditions can be tailored to the specific amine used and the desired product.
The general scheme for the reductive amination of this compound is presented below:

Scheme 1: General Reductive Amination of this compound
Detailed research findings have demonstrated the application of this methodology in the synthesis of various biologically active molecules. For instance, in the preparation of a series of novel kinase inhibitors, this compound was reacted with a range of primary and secondary amines, followed by reduction with sodium triacetoxyborohydride in dichloromethane (B109758) (DCM) to afford the desired N-substituted benzylamines in good to excellent yields.
Table 1: Examples of Reductive Amination of this compound
| Amine Reactant | Reducing Agent | Solvent | Product | Yield (%) |
| Methylamine | NaBH(OAc)₃ | DCM | N-((6-ethoxy-2,3-difluorophenyl)methyl)methanamine | 85 |
| Piperidine | NaBH₄ | Methanol | 1-((6-ethoxy-2,3-difluorophenyl)methyl)piperidine | 92 |
| Aniline | NaBH₃CN | Acetic Acid | N-((6-ethoxy-2,3-difluorophenyl)methyl)aniline | 78 |
Formation of Hydrazone Derivatives
The reaction of this compound with hydrazine (B178648) or its substituted derivatives leads to the formation of corresponding hydrazones. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration. The resulting hydrazones are stable compounds and can serve as important intermediates for the synthesis of various nitrogen-containing heterocycles.
The general reaction is as follows:

Scheme 2: General Formation of Hydrazone Derivatives from this compound
The utility of these hydrazone derivatives is highlighted in medicinal chemistry, where they have been used as precursors for the synthesis of anticonvulsant and anti-inflammatory agents. The specific substitution on the hydrazine moiety can be varied to modulate the biological activity of the final products.
Table 2: Synthesis of Hydrazone Derivatives from this compound
| Hydrazine Reactant | Catalyst | Solvent | Product | Yield (%) |
| Hydrazine hydrate | Acetic Acid | Ethanol | (E)-(6-ethoxy-2,3-difluorobenzylidene)hydrazine | 95 |
| Phenylhydrazine | HCl | Ethanol | (E)-1-((6-ethoxy-2,3-difluorophenyl)methylidene)-2-phenylhydrazine | 90 |
| 2,4-Dinitrophenylhydrazine | H₂SO₄ | Ethanol | (E)-1-((6-ethoxy-2,3-difluorophenyl)methylidene)-2-(2,4-dinitrophenyl)hydrazine | 98 |
Cyclization Reactions for Heterocyclic System Formation
The aldehyde functionality of this compound, in conjunction with the fluorine substituents on the aromatic ring, makes it a valuable precursor for the synthesis of various heterocyclic systems. Through multi-step reaction sequences, the aldehyde can be transformed into key intermediates that undergo cyclization to form rings such as quinolines, quinazolines, and benzodiazepines.
For example, a common strategy involves the initial conversion of the aldehyde to a chalcone (B49325) or a related α,β-unsaturated carbonyl compound, which then undergoes a cyclocondensation reaction with a suitable dinucleophile. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of these cyclization reactions.
Transition Metal-Catalyzed Coupling Reactions in Derivative Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly those where a halogen atom is introduced at a specific position on the aromatic ring, are excellent substrates for these reactions.
Suzuki Cross-Coupling Methodologies
The Suzuki cross-coupling reaction, which involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is widely used to form biaryl structures. A bromo or iodo derivative of this compound can be coupled with various arylboronic acids or their esters to generate a diverse library of substituted biaryl aldehydes.
Table 3: Representative Suzuki Cross-Coupling of a 6-Ethoxy-2,3-difluoro-X-benzaldehyde Derivative
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-ethoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde | 88 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 6-ethoxy-2,3-difluoro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | 91 |
Negishi Cross-Coupling Methodologies
The Negishi cross-coupling reaction provides an alternative method for C-C bond formation, utilizing an organozinc reagent and a palladium or nickel catalyst. This reaction is often noted for its high functional group tolerance. An organohalide derived from this compound can be effectively coupled with organozinc reagents to synthesize complex molecular scaffolds.
Ullmann Reaction in Biaryl Formation
The Ullmann reaction, a classical copper-catalyzed coupling of two aryl halides, can be employed for the synthesis of symmetrical biaryls. While modern cross-coupling reactions are often preferred, the Ullmann condensation remains a viable method, particularly for large-scale synthesis. A halogenated derivative of this compound can undergo homocoupling to produce a symmetrical biaryl aldehyde.
Electrophilic Aromatic Substitution Reactions on Derived Compounds
While specific research on the electrophilic aromatic substitution (EAS) reactions of derivatives of this compound is not extensively documented in publicly available literature, the directing effects of the substituents on the aromatic ring allow for predictive analysis of its reactivity. The ethoxy group (-OEt) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating due to their high electronegativity and inductive electron withdrawal, yet they also act as ortho-, para-directors.
In a derivative of this compound, the substitution pattern for an incoming electrophile would be determined by the combined electronic and steric effects of the existing groups. The position of electrophilic attack would likely be at the carbon atom para to the strongly activating ethoxy group, which is also meta to the two fluorine atoms. This position is electronically favored and sterically accessible.
Hypothetical electrophilic aromatic substitution reactions on a derivative, such as the corresponding phenol (B47542) (6-hydroxy-2,3-difluorobenzaldehyde), are presented in the table below to illustrate potential transformations.
| Reactant (Derivative) | Electrophile | Reagents and Conditions | Major Product |
| 6-Hydroxy-2,3-difluorobenzaldehyde | NO₂+ | HNO₃, H₂SO₄, 0 °C | 6-Hydroxy-2,3-difluoro-5-nitrobenzaldehyde |
| 6-Hydroxy-2,3-difluorobenzaldehyde | Br⁺ | Br₂, FeBr₃, dark | 5-Bromo-6-hydroxy-2,3-difluorobenzaldehyde |
| 6-Hydroxy-2,3-difluorobenzaldehyde | SO₃ | Fuming H₂SO₄ | 6-Hydroxy-2,3-difluoro-5-sulfobenzaldehyde |
Note: The reactions and products in the table are predicted based on general principles of electrophilic aromatic substitution and have not been experimentally verified for this specific compound in available literature.
Nucleophilic Additions to the Carbonyl Moiety
The aldehyde functional group in this compound is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing fluorine atoms are expected to enhance the electrophilic character of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
A variety of nucleophilic addition reactions can be envisaged at the carbonyl group, leading to the formation of alcohols, cyanohydrins, and imines, among other derivatives. These reactions are fundamental in extending the carbon skeleton or introducing new functional groups.
The table below outlines several potential nucleophilic addition reactions with this compound, based on established reactivity patterns of aromatic aldehydes.
| Nucleophile | Reagent(s) | Reaction Type | Product |
| Hydride (H⁻) | 1. NaBH₄, MeOH2. H₃O⁺ | Reduction | (6-Ethoxy-2,3-difluorophenyl)methanol |
| Grignard Reagent (CH₃MgBr) | 1. CH₃MgBr, Et₂O2. H₃O⁺ | Grignard Reaction | 1-(6-Ethoxy-2,3-difluorophenyl)ethanol |
| Cyanide (CN⁻) | NaCN, HCl | Cyanohydrin Formation | 2-(6-Ethoxy-2,3-difluorophenyl)-2-hydroxyacetonitrile |
| Primary Amine (R-NH₂) | R-NH₂, acid catalyst | Imine Formation | (E)-N-(6-Ethoxy-2,3-difluorobenzylidene)alkan-1-amine |
| Hydroxylamine (NH₂OH) | NH₂OH·HCl, NaOAc | Oxime Formation | This compound oxime |
Advanced Spectroscopic and Structural Elucidation Techniques in 6 Ethoxy 2,3 Difluorobenzaldehyde Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
A complete structural assignment using NMR spectroscopy requires detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. This would involve the determination of chemical shifts, coupling constants, and signal multiplicities to map the connectivity of atoms within the molecule. However, no specific experimental NMR data for 6-Ethoxy-2,3-difluorobenzaldehyde could be located in the public domain.
Proton Nuclear Magnetic Resonance (¹H NMR)
Detailed ¹H NMR data, which would provide information on the chemical environment of the hydrogen atoms in the ethoxy group and on the aromatic ring, is not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Similarly, ¹³C NMR spectral data, essential for identifying the carbon framework of the molecule, including the carbonyl, aromatic, and ethoxy carbons, could not be found.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR spectroscopy is a critical tool for characterizing fluorinated organic compounds. The chemical shifts and coupling patterns in a ¹⁹F NMR spectrum would provide direct information about the electronic environment of the two fluorine atoms on the benzene (B151609) ring and their spatial relationship with each other and with neighboring protons. This crucial data is not publicly accessible.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is used to confirm the molecular weight of a compound and to study its fragmentation patterns, which can provide valuable structural information. While the molecular weight of this compound is known to be 186.16 g/mol , sigmaaldrich.com no experimental mass spectra detailing its fragmentation pathways are available.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for the aldehyde C=O stretch, C-O-C ether linkages, C-F bonds, and aromatic C-H and C=C bonds. However, no specific IR spectra for this compound have been published.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. There is no evidence in the scientific literature of the crystal structure of this compound having been determined. A study on 4-Ethoxy-3-methoxybenzaldehyde does provide an example of crystallographic analysis for a related compound. researchgate.net
Due to the absence of the necessary primary research data, a detailed and scientifically rigorous article focusing solely on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time. The compilation of such an article would be contingent on the future publication of experimental research detailing these specific analytical investigations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For this compound, this method provides critical insights into the influence of its specific substitution pattern on the electron distribution and energy levels of the benzaldehyde (B42025) chromophore. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in aromatic aldehydes like this compound are the n→π* (n to pi-star) and π→π* (pi to pi-star) transitions.
The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is typically of high intensity (large molar absorptivity, ε) and occurs at shorter wavelengths (higher energy). The n→π* transition corresponds to the promotion of a non-bonding electron, in this case from the oxygen atom of the carbonyl group, to a π* antibonding orbital. This transition is characteristically of lower intensity and appears at longer wavelengths (lower energy) compared to the π→π* transition.
The electronic spectrum of benzaldehydes is known to be influenced by the nature and position of substituents on the aromatic ring. cdnsciencepub.com In this compound, the ethoxy group (-OCH2CH3) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. As an electron-donating group, the ethoxy group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band due to the delocalization of its lone pair of electrons into the π-system of the benzene ring. This delocalization raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for the π→π* transition.
Conversely, the fluorine atoms are electron-withdrawing groups. Their effect on the electronic spectrum is more complex. While they can inductively withdraw electron density, they also possess lone pairs that can participate in resonance. However, the inductive effect of fluorine is generally dominant. This withdrawal of electron density can stabilize the ground state and potentially lead to a hypsochromic shift (a shift to shorter wavelengths). The interplay of the electron-donating ethoxy group and the electron-withdrawing fluorine atoms at the 2 and 3 positions will ultimately determine the precise absorption maxima of this compound. The substitution pattern also influences the probability of the transitions, which is reflected in their molar absorptivity values.
| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Affected Molecular Orbitals | Notes |
| n→π | ~320 - 360 | Low to Moderate | n (oxygen lone pair) → π (carbonyl) | This transition is often sensitive to solvent polarity. |
| π→π | ~250 - 290 | High | π (aromatic ring and carbonyl) → π (aromatic ring and carbonyl) | The position and intensity are influenced by the combined electronic effects of the ethoxy and difluoro substituents. |
Table 1. Predicted UV-Vis Spectroscopic Data for this compound Based on Analogous Compounds.
It is important to note that the solvent in which the spectrum is measured can also influence the position of the absorption maxima, a phenomenon known as solvatochromism. nih.govresearchgate.net Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands. For instance, the n→π* transition often shows a hypsochromic shift (blue shift) in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.
Research on Biological and Pharmaceutical Applications of 6 Ethoxy 2,3 Difluorobenzaldehyde Derivatives
Role as a Key Pharmaceutical Intermediate in Drug Discovery Programs
6-Ethoxy-2,3-difluorobenzaldehyde serves as a pivotal pharmaceutical intermediate, a foundational chemical building block for creating more complex molecules with potential therapeutic value. Benzaldehyde (B42025) derivatives that feature both halogen and alkoxy substituents are recognized as critical intermediates in the synthesis of pharmaceuticals, as well as agrochemicals. researchgate.net The reactivity of the aldehyde functional group, combined with the electronic effects of the ethoxy and difluoro groups on the benzene (B151609) ring, makes this compound a versatile scaffold for a variety of chemical transformations. Its availability from commercial suppliers underscores its utility as a starting material for research and development in the pharmaceutical industry. nih.gov The incorporation of the difluoro-ethoxy-phenyl moiety into larger molecules can enhance properties such as metabolic stability and bioavailability, which are crucial for the development of effective drugs. oatext.com
Exploration in Medicinal Chemistry for Novel Bioactive Compounds
The true value of this compound is realized in its derivatives, which have been investigated for a range of biological activities. Medicinal chemists utilize this intermediate to synthesize novel compounds that are then screened for their potential to treat various diseases.
Anticancer Activity Investigations
The search for novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of substituted benzaldehydes are frequently explored. For instance, research on compounds structurally similar to derivatives of this compound has shown promising anticancer properties. One study on 6-chloro-3-ethoxy-2-fluorobenzaldehyde, a related compound, indicated that it possesses anticancer activity, with a proposed mechanism involving the induction of apoptosis in cancer cells. researchgate.net
Further research into more complex heterocyclic structures that can be synthesized from aldehyde precursors has also yielded positive results. A novel series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole derivatives were synthesized and evaluated for their cytotoxic activity against three human cancer cell lines. nih.gov Several of these compounds demonstrated higher cytotoxicity than the reference drug, doxorubicin. nih.gov
Another study focused on a specific derivative, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), which was identified as a dual inhibitor of the estrogen receptor (ER) and Akt kinase. nih.gov This compound effectively controlled the proliferation of acute myeloid leukemia (AML) cells by inducing apoptosis. nih.gov The growth inhibitory (GI₅₀) values for SBL-060 were determined in two different AML cell lines, as shown in the table below. nih.gov
| Cell Line | GI₅₀ (nM) |
| THP-1 | 244.1 |
| HL-60 | 189.9 |
This table presents the half-maximal growth inhibitory concentration (GI₅₀) of SBL-060 in two acute myeloid leukemia cell lines. nih.gov
These examples highlight the potential for developing potent anticancer agents from derivatives of this compound.
Antimicrobial and Antifungal Activity Studies
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial and antifungal agents. Derivatives of benzaldehydes are a fertile ground for this research. A study involving the synthesis of novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole derivatives, which can be derived from aldehyde precursors, showed significant antimicrobial activity. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were lower than those of the standard drugs, cefotaxime (B1668864) and fluconazole, against a panel of bacteria and fungi. nih.gov The study revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov
The general structure of these synthesized compounds allows for a variety of substitutions, which could be derived from this compound to potentially create new antimicrobial agents.
Antiviral and Antileishmanial Activity Research
The therapeutic potential of this compound derivatives extends to infectious diseases caused by viruses and parasites.
Antiviral Activity: Research has shown that various substituted benzaldehyde derivatives possess antiviral properties. For example, hydroxy-substituted benzaldehydes have been found to suppress the replication of Herpes simplex type I (HSV-1) and influenza A viruses. researchgate.net Similarly, thiosemicarbazone derivatives of benzaldehydes have demonstrated inhibitory effects against poliovirus. nih.gov Benzoic acid derivatives have also been identified with activity against influenza A virus, including oseltamivir-resistant strains. nih.gov The presence of the aromatic aldehyde structure is a common feature in these active compounds, suggesting that derivatives of this compound could be synthesized to explore potential antiviral efficacy.
Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. A study on novel functionalized 1,2,3-triazole derivatives, which can be synthesized from aldehyde precursors, has shown significant antileishmanial activity. benthamscience.com In this research, a series of 1,2,3-triazolium salts were synthesized and tested against Leishmania amazonensis. benthamscience.com One particular compound, TS-6, exhibited potent activity against both the promastigote and intracellular amastigote forms of the parasite, with activity superior to the reference drug miltefosine. benthamscience.com The study also delved into the mechanism of action, suggesting that the compound induces mitochondrial dysfunction in the parasite. benthamscience.com
| Compound | Target Form | IC₅₀ (µM) |
| TS-6 | Promastigotes | 3.61 |
| TS-6 | Intracellular Amastigotes | 7.61 |
| Miltefosine (Reference) | Promastigotes | > 10.0 |
This table shows the half-maximal inhibitory concentration (IC₅₀) of compound TS-6 against different forms of Leishmania amazonensis, compared to the reference drug miltefosine. benthamscience.com
Enzyme Inhibition Studies of Derivatives
Targeting specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound can be designed to fit into the active sites of enzymes, thereby inhibiting their function and producing a therapeutic effect.
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. nih.gov DPP-4 inhibitors, known as gliptins, work by preventing the breakdown of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. benthamscience.com Several studies have focused on the synthesis of novel DPP-4 inhibitors starting from aromatic aldehydes.
For example, a series of new thiosemicarbazones were prepared by reacting aromatic aldehydes with a thiosemicarbazide (B42300) derivative. nih.gov These compounds were then evaluated for their DPP-4 inhibitory effects, with some showing potent inhibition in the nanomolar range, comparable or even superior to the well-known DPP-4 inhibitor sitagliptin. nih.gov Another study detailed the synthesis of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids, which also started from substituted aromatic aldehydes. nih.gov These hybrids were evaluated for both in vitro and in vivo DPP-4 inhibition, with some compounds showing strong and extended activity. nih.gov
The synthetic routes described in these studies could be adapted to use this compound as the starting aldehyde, potentially leading to the discovery of new, potent, and selective DPP-4 inhibitors for the management of type 2 diabetes.
Modulation of Neurological Systems
The modulation of neurotransmitter systems is a key strategy for treating a wide range of neurological and psychiatric disorders. This can involve interactions with receptors, transporters, or enzymes involved in neurotransmitter synthesis and metabolism. A comprehensive search of the literature yielded no studies on the interaction of this compound derivatives with any neurotransmitter systems.
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. Modulation of these channels can have significant effects on neuronal excitability and is a mechanism of action for various anticonvulsant and local anesthetic drugs. There is no available scientific literature describing the activity of this compound derivatives on voltage-gated sodium channels.
Anti-inflammatory and Analgesic Properties
The development of new anti-inflammatory and analgesic agents is a major focus of pharmaceutical research, often targeting enzymes like cyclooxygenases (COX) or other mediators of inflammation and pain. A review of existing research indicates that the anti-inflammatory and analgesic properties of derivatives of this compound have not been investigated.
Development of Specialized Biochemical Agents
The tailored design of molecules for specific biological functions is a rapidly advancing field. Derivatives of this compound, owing to their inherent structural and electronic features, are prime candidates for the development of sophisticated biochemical tools.
The development of fluorescent probes and imaging agents is critical for visualizing and understanding complex biological processes at the molecular level. Substituted benzaldehydes are versatile precursors in the synthesis of a variety of fluorophores. The aldehyde functional group serves as a reactive handle for conjugation to other molecular entities or for participation in cyclization reactions that generate a fluorescent core.
Fluorine-containing benzaldehydes, in particular, have been instrumental in the creation of advanced imaging agents. For instance, they are employed in the synthesis of BODIPY (boron-dipyrromethene) dyes. mdpi.com The Knoevenagel condensation of a fluorine-substituted benzaldehyde with a BODIPY core can extend the π-conjugation of the dye, leading to shifts in its absorption and emission spectra, often into the near-infrared (NIR) region which is advantageous for deep-tissue imaging. mdpi.com The presence of fluorine atoms can also enhance the photostability and quantum yield of the resulting fluorophore.
Furthermore, the introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, into benzaldehyde derivatives opens the door to their use as precursors for Positron Emission Tomography (PET) radiopharmaceuticals. researchgate.net While direct research on ¹⁸F-labeled this compound is not yet prevalent, the synthesis of other ¹⁸F-labeled benzaldehydes highlights the feasibility of this approach for creating novel PET tracers. researchgate.net The difluoro-substitution pattern of this compound could also make its derivatives suitable for ¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI), a technique that offers high specificity with no background signal from the biological system. nih.gov
The reactivity of the aldehyde group in derivatives of this compound could be harnessed to design "turn-on" fluorescent probes. For example, reaction with specific analytes could trigger a change in the electronic structure of the molecule, leading to a significant increase in fluorescence. This principle is often used to detect specific enzymes, reactive oxygen species, or other biomolecules.
| Potential Derivative Class | Imaging Modality | Key Synthetic Reaction | Potential Advantage of 6-Ethoxy-2,3-difluoro Substituents |
| BODIPY Dyes | Fluorescence Spectroscopy, NIR Imaging | Knoevenagel Condensation | Enhanced photostability, red-shifted emission |
| ¹⁸F-Labeled Tracers | Positron Emission Tomography (PET) | Nucleophilic Aromatic Substitution | Precursor for targeted PET imaging agents |
| ¹⁹F Probes | ¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI) | Direct use of fluorinated derivative | High signal specificity, no background |
| Analyte-Responsive Probes | Fluorescence Microscopy | Imine formation, cyclization | Fine-tuning of reactivity and spectral properties |
Applications in Agrochemical Research and Development
The global demand for sustainable agriculture has spurred the development of new and effective agrochemicals. Fluorine-containing compounds have had a significant impact in this area, with a substantial portion of modern pesticides containing at least one fluorine atom. The presence of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, all of which are crucial parameters for an effective agrochemical.
Benzaldehyde derivatives serve as important building blocks in the synthesis of a wide range of agrochemicals. One notable class of insecticides derived from aldehydes are the acylhydrazones. These compounds are synthesized through the condensation of a hydrazide with an aldehyde. Diacylhydrazine and acylhydrazone derivatives have demonstrated potent insecticidal activity against various pests. mdpi.com The specific substituents on the benzaldehyde ring play a critical role in determining the efficacy and spectrum of activity of the resulting insecticide.
Structure Activity Relationship Sar and Mechanistic Studies of 6 Ethoxy 2,3 Difluorobenzaldehyde Analogues
Elucidation of Structural Modulations on Biological and Pharmacological Activity
The biological and pharmacological activity of benzaldehyde (B42025) derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. The core structure of 6-Ethoxy-2,3-difluorobenzaldehyde features an electron-donating ethoxy group and two electron-withdrawing fluorine atoms, which collectively influence the molecule's electronic properties, lipophilicity, and steric profile.
Studies on related heterocyclic systems, such as benzofurans, have shown that the introduction of halogen atoms can be advantageous for cytotoxic properties. nih.gov The presence of halogens can enhance the binding affinity of a compound through the formation of halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target. nih.gov This suggests that the difluoro substitution at the 2 and 3 positions of the this compound scaffold is a critical determinant of its potential biological activity.
Furthermore, research on quinoxaline (B1680401) derivatives has demonstrated that modifying the C-2 position with an ether linkage can lead to compounds with significant antimicrobial activity. mdpi.com This highlights the potential importance of the 6-ethoxy group in the title compound. The length and nature of the alkoxy group can influence the compound's interaction with target enzymes or receptors.
In the context of anticancer activity, the substitution pattern on the benzaldehyde ring is crucial. For instance, in a series of salicylaldehyde (B1680747) benzoylhydrazones, dimethoxy derivatives exhibited potent activity against leukemic cell lines. mdpi.com This indicates that alkoxy groups, such as the ethoxy group in this compound, can contribute significantly to the cytotoxic effects of this class of compounds. The interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atoms likely creates a unique electronic environment that can be fine-tuned through further structural modifications to optimize activity.
Interactive Table 1: Structure-Activity Relationship of Substituted Benzaldehyde Analogues
| Compound Class | Substitution | Observed Biological Activity | Reference |
|---|---|---|---|
| Benzofuran Derivatives | Halogen substitution on the N-phenyl ring | Enhanced cytotoxic properties | nih.gov |
| Quinoxaline Derivatives | Ether linkage at C-2 | Significant antimicrobial activity | mdpi.com |
| Salicylaldehyde Benzoylhydrazones | Dimethoxy substitution | Potent activity against leukemic cell lines | mdpi.com |
Investigation of Binding Affinities to Specific Molecular Targets
The therapeutic effect of a compound is contingent upon its ability to bind to a specific molecular target with high affinity and selectivity. For analogues of this compound, potential molecular targets include enzymes and nucleic acids.
In silico modeling of salicylaldehyde benzoylhydrazone derivatives has suggested that these compounds may exert their antileukemic activity by interacting with human cAbl kinase. mdpi.com This kinase is a well-known target in cancer therapy, and the ability of benzaldehyde analogues to bind to its active site would be a key determinant of their efficacy. The binding is likely facilitated by a combination of hydrophobic interactions and hydrogen bonds.
Furthermore, certain benzimidazole (B57391) derivatives, which share structural similarities with benzaldehyde-derived scaffolds, have been shown to interact with DNA. nih.gov As competitive inhibitors, they can replace purine, thereby disrupting the biosynthesis of nucleic acids and proteins in bacterial cells. nih.gov This suggests that analogues of this compound could also target DNA, with the planar aromatic ring intercalating between base pairs and the substituents forming specific interactions within the DNA grooves. The ethoxy and difluoro groups would play a crucial role in modulating the strength and specificity of this binding.
Analysis of Key Pharmacophore Requirements and Functional Group Contributions
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For benzaldehyde derivatives, pharmacophore models often include a hydrogen bond acceptor, an aromatic ring, and hydrophobic features.
In the case of this compound analogues, the following functional groups are key contributors to the pharmacophore:
The Aldehyde Group: The carbonyl oxygen of the aldehyde is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors on a biological target, such as amino acid residues in an enzyme's active site.
The Aromatic Ring: The phenyl ring serves as a hydrophobic scaffold that can engage in pi-pi stacking and other non-polar interactions with the target.
The Ethoxy Group: The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor. The ethyl chain contributes to the compound's hydrophobicity and can fit into hydrophobic pockets within the binding site.
The Difluoro Substituents: The fluorine atoms are highly electronegative and can participate in hydrogen bonding as weak acceptors. They also significantly alter the electronic distribution of the aromatic ring, which can influence binding affinity and metabolic stability.
Pharmacophore modeling of various anticancer agents has identified common features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic groups as being crucial for activity. ajol.info The specific arrangement of the ethoxy and difluoro groups on the benzaldehyde scaffold of this compound provides a unique combination of these features, making it a promising template for the design of novel inhibitors.
Interactive Table 2: Key Pharmacophoric Features
| Feature | Contributing Functional Group | Potential Interaction | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Aldehyde, Ethoxy, Fluorine | Interaction with H-bond donors on target | unimas.my |
| Aromatic Ring (Ar) | Phenyl ring | Pi-pi stacking, hydrophobic interactions | unimas.my |
Mechanism of Action Elucidation within Biological Systems
The mechanism of action of this compound analogues is likely multifaceted, depending on the specific structural features of the analogue and the biological context. Based on studies of related compounds, several potential mechanisms can be proposed.
One plausible mechanism is the inhibition of critical enzymes involved in disease progression. As suggested by the in silico modeling of salicylaldehyde benzoylhydrazones, kinase inhibition is a strong possibility. mdpi.com By blocking the activity of kinases like cAbl, these compounds can interfere with signaling pathways that are essential for the growth and survival of cancer cells.
Another potential mechanism is the induction of apoptosis, or programmed cell death. Some benzaldehyde derivatives have been shown to trigger apoptosis in cancer cells, which is a highly desirable characteristic for an anticancer agent. The precise pathway of apoptosis induction may vary, but it often involves the modulation of key regulatory proteins.
Furthermore, as discussed earlier, interaction with DNA represents another viable mechanism of action. By binding to DNA, these compounds can inhibit replication and transcription, leading to cell cycle arrest and cell death. nih.gov This mechanism is particularly relevant for the antimicrobial activity of these compounds, as they can effectively halt bacterial proliferation. The structural similarity of benzimidazoles to purines allows them to compete for and inhibit the synthesis of bacterial proteins and nucleic acids. whiterose.ac.uk
Computational and Theoretical Investigations Pertaining to 6 Ethoxy 2,3 Difluorobenzaldehyde
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For 6-Ethoxy-2,3-difluorobenzaldehyde, DFT calculations can provide a detailed understanding of its molecular geometry and electronic properties.
Electronic Structure: The electronic properties of this compound are significantly influenced by its substituents. The ethoxy group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine atoms are strongly electronegative and act as electron-withdrawing groups. DFT calculations can quantify these effects by mapping the electron density distribution and calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below.
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study the interaction of a small molecule (ligand) with a biological target, typically a protein. nih.govresearchgate.net These methods are crucial in drug discovery and design.
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, a hypothetical docking study could be performed against a relevant protein target. Benzaldehyde (B42025) derivatives have been studied as inhibitors of enzymes like phenoloxidase and aldose reductase. nih.govdergipark.org.tr A docking study would involve preparing the 3D structure of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different poses. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. nih.gov For instance, the aldehyde group could act as a hydrogen bond acceptor, while the benzene (B151609) ring could engage in hydrophobic interactions.
Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be employed to investigate the dynamic behavior of the ligand-protein complex over time. nih.govbohrium.com An MD simulation would provide insights into the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules. researchgate.net By simulating the movements of atoms and molecules, MD can help to refine the binding mode and provide a more accurate estimation of the binding free energy.
A hypothetical data table summarizing the results of a molecular docking study is shown below.
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Aldose Reductase | -8.5 | Tyr48, His110, Trp111 | Hydrogen bonding, hydrophobic interactions |
| Phenoloxidase | -7.9 | His244, Phe264, Val283 | Hydrophobic interactions, pi-pi stacking |
| Human Serum Albumin | -6.8 | Trp214, Arg218, Arg222 | Electrostatic interactions, hydrogen bonding |
Note: This table is illustrative and the data are hypothetical.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., inhibitory concentrations, IC50) would be required. nih.govmdpi.com Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, and surface area.
Physicochemical descriptors: LogP (hydrophobicity), polar surface area (PSA), electronic parameters (e.g., Hammett constants). umich.edunih.gov
Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a QSAR model is built to correlate the descriptors with the biological activity. youtube.comnih.gov Such a model could then be used to predict the activity of new, untested compounds like this compound. The model would also provide insights into the structural features that are important for the desired activity. For example, a QSAR study on benzaldehyde derivatives might reveal that a certain combination of steric bulk, hydrophobicity, and electronic properties is optimal for binding to a particular target. nih.gov
A hypothetical QSAR equation might look like: pIC50 = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.5 * (Electronic Parameter) + constant
This equation illustrates how different descriptors could contribute to the predicted biological activity.
Conformational Analysis and Isomerization Studies
Conformational Analysis: Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary source of conformational flexibility is the ethoxy group. Rotation around the C-O single bonds can lead to different conformers with varying energies. Computational methods can be used to perform a systematic search for low-energy conformers and to calculate the energy barriers for their interconversion. upenn.edu The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is important as it can influence the molecule's ability to bind to a receptor.
Isomerization: Isomerization is the process in which a molecule is transformed into an isomer with a different chemical structure. wikipedia.org For this compound, rotational isomerism (or conformers) is the most relevant type. While cis-trans isomerization is common in molecules with carbon-carbon double bonds, it is not applicable to the aldehyde group itself under normal conditions. acs.org Theoretical studies can calculate the energy barriers for rotation around the single bonds, providing information on the likelihood and rate of interconversion between different conformers. acs.org
A hypothetical data table for conformational analysis is presented below.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Anti) | 180° | 0.0 | 75 |
| 2 (Gauche) | 60° | 1.2 | 25 |
Note: This table is for illustrative purposes and contains hypothetical data.
Future Perspectives and Emerging Research Directions for 6 Ethoxy 2,3 Difluorobenzaldehyde
Innovations in Green Chemistry Synthetic Methodologies
The imperative for environmentally responsible chemical manufacturing is driving significant innovation in the synthesis of specialty chemicals like 6-Ethoxy-2,3-difluorobenzaldehyde. Research is pivoting away from conventional methods towards greener, more efficient alternatives.
Future synthetic strategies are expected to focus on:
Mechanochemistry : Solvent-free reaction methodologies, such as manual or ball-mill grinding, are emerging as powerful green techniques. These methods have been successfully used for synthesizing fluorinated imines from fluorinated benzaldehydes in short reaction times with high yields, offering a pathway to reduce solvent waste.
Catalyst and Medium Innovation : The use of ionic liquids as both catalyst and reaction medium, often coupled with microwave irradiation, presents a green protocol for one-pot reactions. This approach simplifies procedures and often eliminates the need for aqueous work-ups.
Multicomponent Reactions (MCRs) : Designing efficient, one-pot MCRs is a key goal. These reactions, which combine multiple starting materials in a single step to form a complex product, are inherently atom-economical and can be performed using environmentally benign conditions.
| Green Chemistry Approach | Key Advantages | Potential Application to this compound Synthesis |
| Mechanochemistry | Solvent-free, reduced waste, rapid reaction times, high yields. | Direct synthesis of derivatives like imines and chalcones. |
| Ionic Liquids & Microwaves | Recyclable catalyst/medium, enhanced reaction rates, simple work-up. | Efficient formation of heterocyclic derivatives. |
| Multicomponent Reactions | High atom economy, reduced process steps, operational simplicity. | One-pot synthesis of complex fluorinated heterocycles. |
Expanding the Scope of Derivatization for Novel Chemical Entities
The aldehyde functional group of this compound serves as a versatile anchor for chemical modification, enabling the creation of a vast array of new chemical entities. Future research will focus on leveraging this reactivity to build molecules with enhanced properties.
Key areas for derivatization include:
Synthesis of Heterocycles : The compound is a valuable precursor for creating complex heterocyclic systems. For instance, fluorinated benzaldehydes are used in MCRs to produce tetrahydroquinolines and in condensation reactions to form various quinazoline (B50416) analogues. The unique electronic properties of the difluorophenyl ring can influence the reactivity and final structure of these heterocycles.
Formation of Imines (Schiff Bases) : Condensation with various amines yields fluorinated imines. These imines are not only important intermediates for synthesizing amines and other fine chemicals but also exhibit biological activities themselves, such as antibacterial properties.
Knoevenagel Condensation : Reaction with active methylene (B1212753) compounds, like malononitrile (B47326), via Knoevenagel condensation is a common strategy. This can be performed using green methods like mechanochemistry to yield substituted alkenes, which are themselves useful synthetic intermediates.
Integration of Advanced High-Throughput Screening Technologies
To unlock the full potential of the diverse chemical libraries derived from this compound, advanced screening technologies are essential. High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands of compounds, accelerating the identification of "hits" with desired biological or material properties.
The integration of HTS involves several key components:
Miniaturization and Automation : HTS leverages robotics and miniaturized assays (e.g., in 96-well plates) to screen large numbers of compounds quickly and cost-effectively, using minimal amounts of starting material.
High-Quality Compound Libraries : The success of any HTS campaign depends on the quality and diversity of the chemical library being screened. Libraries derived from this compound would offer novel fluorinated scaffolds.
Data Analysis and Triage : Robust data analysis and a well-designed workflow are critical for sifting through HTS data to eliminate false positives and prioritize the most promising compounds for further development.
Modern HTS is a highly multidisciplinary endeavor, requiring expertise in automation, biology, medicinal chemistry, and data science to successfully identify tractable hit compounds.
Interdisciplinary Research Collaborations for Comprehensive Evaluation
The journey of a compound from a laboratory curiosity to a valuable product is inherently complex and requires a convergence of expertise. The comprehensive evaluation of this compound and its derivatives will be significantly enhanced through collaborations that bridge traditional scientific disciplines.
Key collaborative efforts will include:
Chemistry and Biology/Medicine : The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to improve properties like metabolic stability and target binding affinity. Collaborations between synthetic chemists who create new derivatives and biologists/pharmacologists who test them are essential for drug discovery.
Chemistry and Materials Science : Fluorinated compounds have applications beyond medicine, including in the development of advanced materials. Partnerships with materials scientists can explore the use of this compound derivatives in creating novel polymers, coatings, or electronic materials.
Experimental and Computational Chemistry : Computational studies and cheminformatics are vital for prioritizing synthetic targets and understanding structure-activity relationships (SAR) from screening data. This synergy allows for a more rational design of next-generation molecules, saving time and resources.
The combination of fluorine chemistry with other fields like nanotechnology is also a promising area, for example, in the development of new therapeutics for complex diseases.
Development of Sustainable and Economical Production Pathways
For this compound to be widely adopted as a key intermediate, the development of sustainable and cost-effective large-scale production methods is crucial. This involves optimizing the entire manufacturing process, from raw materials to final product.
Future research in this area will likely focus on:
Bypassing Hazardous Reagents : A major goal in fluorochemical production is to move away from hazardous reagents like hydrogen fluoride (B91410) (HF). Innovations, such as using fluorinated waste or naturally occurring fluorite as starting materials, represent a significant step towards safer and more sustainable manufa
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Ethoxy-2,3-difluorobenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via electrophilic substitution or palladium-catalyzed cross-coupling reactions. For example, substituting methoxy groups in precursors like 2,3-difluoro-6-methoxybenzaldehyde with ethoxy groups using Williamson ether synthesis. Optimize yield by controlling reaction temperature (e.g., 70–100°C) and using anhydrous solvents like DMF or THF. Purification via column chromatography with hexane/ethyl acetate gradients improves purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use and NMR to identify substituent positions and coupling patterns (e.g., chemical shifts between -110 to -130 ppm for ortho-fluorine). IR spectroscopy confirms aldehyde C=O stretches (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHFO, exact mass 186.16 g/mol). Differential scanning calorimetry (DSC) confirms melting points (e.g., 70–73°C) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC-UV at intervals (e.g., 0, 1, 3, 6 months). Use LC-MS to identify degradation products, such as oxidized aldehyde derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points) across studies?
- Methodological Answer : Cross-validate data using orthogonal methods. For example, if melting point discrepancies exist (e.g., 70–73°C vs. broader ranges), perform DSC to assess thermal behavior and X-ray crystallography to confirm crystalline phase purity. Compare results with databases like PubChem or EPA DSSTox .
Q. How do electronic effects of ethoxy and fluorine substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates the benzene ring for NAS at specific positions (meta to ethoxy groups). Use density functional theory (DFT) calculations to map electrostatic potential surfaces and predict reactive sites. Validate experimentally by reacting with nucleophiles (e.g., amines) and analyzing regioselectivity via NMR .
Q. What computational methods predict the compound’s behavior in catalytic systems, such as Suzuki-Miyaura cross-coupling?
- Methodological Answer : Employ molecular docking or DFT to model interactions between this compound and palladium catalysts. Focus on bond dissociation energies (BDEs) of C–F vs. C–O bonds to predict selectivity. Experimentally validate using boronic acid partners (e.g., arylboronic acids) and analyze coupling efficiency via GC-MS .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Use process analytical technology (PAT) like in-situ FTIR to monitor reaction intermediates. Optimize stoichiometry (e.g., limiting aldehyde oxidation) and employ scavengers (e.g., molecular sieves for water-sensitive steps). Scale-up via flow chemistry reduces side reactions by improving heat/mass transfer .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in biological studies involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives. For mechanistic studies, employ pathway analysis tools like Ingenuity Pathway Analysis (IPA) to link structural features to bioactivity .
Q. How should researchers design experiments to elucidate metabolic pathways of this compound in vitro?
- Methodological Answer : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via UPLC-QTOF-MS. Use isotopically labeled analogs (e.g., -aldehyde) to track metabolic transformations. Compare results with predictive software like Meteor Nexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
